molecular formula C11H22N4 B11733528 [2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11733528
M. Wt: 210.32 g/mol
InChI Key: QQKBKQQKRBKVRK-UHFFFAOYSA-N
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Description

[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a tertiary amine derivative featuring a diethylaminoethyl group linked to a (1-methylpyrazol-4-yl)methyl moiety. Its molecular formula is C₁₁H₂₂N₄, with a molecular weight of 210.32 g/mol. The compound combines a lipophilic diethylamino group with a heteroaromatic pyrazole ring, making it a versatile intermediate in medicinal chemistry. Pyrazole derivatives are known for their roles in drug discovery, particularly in kinase inhibition and anticancer applications .

Properties

Molecular Formula

C11H22N4

Molecular Weight

210.32 g/mol

IUPAC Name

N',N'-diethyl-N-[(1-methylpyrazol-4-yl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C11H22N4/c1-4-15(5-2)7-6-12-8-11-9-13-14(3)10-11/h9-10,12H,4-8H2,1-3H3

InChI Key

QQKBKQQKRBKVRK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNCC1=CN(N=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of diethylamine with a pyrazole derivative. One common method includes the alkylation of diethylamine with a pyrazolylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the pyrazolylmethyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine C₁₁H₂₂N₄ 210.32 Diethylaminoethyl Moderate lipophilicity, tertiary amine
[2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine C₉H₁₈N₄ 182.27 Dimethylaminoethyl Higher polarity, reduced lipophilicity
[(4-Chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine C₁₂H₁₃ClN₄ 248.71 4-Chlorophenylmethyl Enhanced halogen bonding potential
[2-(3,4-Dimethoxyphenyl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine C₁₅H₂₁N₃O₂ 275.35 3,4-Dimethoxyphenylethyl Electron-rich aromatic system
[2-(2-Fluorophenyl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine C₁₃H₁₆FN₃ 233.29 2-Fluorophenylethyl Electronegative fluorine substituent

Key Observations:

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) enhance receptor binding via halogen interactions, while electron-donating groups (e.g., methoxy in ) may improve solubility .
  • Steric Considerations: Bulky substituents (e.g., dimethoxyphenyl in ) may hinder binding to compact active sites compared to the smaller diethylamino group.

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